molecular formula C14H20N4O2 B14176063 N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-31-5

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Katalognummer: B14176063
CAS-Nummer: 921933-31-5
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: XSZUOXDURMRGHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound that belongs to the class of benzotriazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine with hexylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound is utilized in the synthesis of other chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Hexyl-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
  • 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Uniqueness

N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific hexyl and methoxy substituents, which confer distinct chemical and biological properties. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Eigenschaften

CAS-Nummer

921933-31-5

Molekularformel

C14H20N4O2

Molekulargewicht

276.33 g/mol

IUPAC-Name

N-hexyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H20N4O2/c1-3-4-5-6-9-15-14-16-12-8-7-11(20-2)10-13(12)18(19)17-14/h7-8,10H,3-6,9H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

XSZUOXDURMRGHP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.